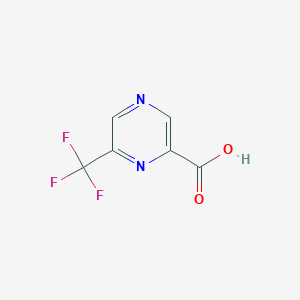

6-(Trifluoromethyl)pyrazine-2-carboxylic acid

描述

属性

IUPAC Name |

6-(trifluoromethyl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-10-1-3(11-4)5(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTQESYINDCIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060812-74-9 | |

| Record name | 6-(trifluoromethyl)pyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

化学反应分析

6-(Trifluoromethyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Antimicrobial Activity

Research indicates that 6-(Trifluoromethyl)pyrazine-2-carboxylic acid exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest potential therapeutic applications in treating resistant infections .

Antitubercular Activity

In studies focusing on tuberculosis, derivatives of pyrazine-2-carboxylic acids have shown significant activity against Mycobacterium tuberculosis. For example, compounds similar to this compound demonstrated high antimycobacterial activity with MIC values as low as 1.56 μg/mL .

Herbicidal Activity

The compound has been evaluated for its herbicidal properties, particularly against broadleaf weeds. Studies have shown that derivatives of pyrazine-2-carboxylic acids can inhibit the growth of specific weed species, suggesting their potential use in crop protection .

Fluorinated Polymers

Due to its trifluoromethyl group, this compound is also being explored in the synthesis of fluorinated polymers. These materials exhibit unique properties such as enhanced chemical resistance and thermal stability, making them suitable for various industrial applications .

Case Study 1: Antimicrobial Efficacy Against MRSA

A study assessed the antibacterial efficacy of several compounds against MRSA strains. The results indicated that compounds similar to this compound displayed significant inhibition, highlighting its potential as a therapeutic agent for resistant infections.

Case Study 2: Antioxidant Activity Assessment

Research focused on the antioxidant properties of various compounds revealed that those with similar structural features exhibited superior activity compared to standard antioxidants like ascorbic acid. This suggests the potential for developing antioxidant agents based on this compound's structure .

作用机制

The mechanism by which 6-(Trifluoromethyl)pyrazine-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological molecules. This interaction can modulate various biochemical pathways, leading to desired therapeutic or chemical effects .

相似化合物的比较

Structural and Functional Comparisons with Similar Compounds

Substituent Position and Electronic Effects

Methyl vs. Trifluoromethyl Substituents

- 6-Methylpyrazine-2-carboxylic Acid (CAS RN: 5521-61-9): The methyl group at position 6 is electron-donating, leading to reduced acidity of the carboxylic acid (pKa ~3.2) compared to the trifluoromethyl analog. Demonstrates moderate tuberculostatic activity (MIC: 62–125 μg/cm³) in derivatives like 6-(β-aminoethoxy) variants .

- 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid :

Pyrazine-2-carboxylic Acid (PCA)

- PCA lacks substituents on the pyrazine ring and is widely used as a co-catalyst in oxidation reactions (e.g., with vanadium derivatives for alkane hydroperoxidation).

Antitubercular Activity

- 6-(N-Methyl-amino)-pyrazine-2-carboxylic Acid Derivatives: Exhibit tuberculostatic activity at MIC = 62–125 μg/cm³, attributed to the aminoethoxy side chain enhancing membrane permeability .

- 6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic Acid (CAS RN: 1372197-49-3):

Cytostatic Activity

- Pyrazine Sorafenib Analogs (e.g., compound 6h ):

HDL-Cholesterol Modulation

Physicochemical Properties

生物活性

6-(Trifluoromethyl)pyrazine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including antiviral properties, cytotoxicity, and potential applications in drug development.

Chemical Structure and Properties

The compound's molecular formula is , characterized by a pyrazine ring with a trifluoromethyl group and a carboxylic acid moiety. The trifluoromethyl group enhances lipophilicity and can influence biological interactions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. For instance, it has shown significant efficacy against various viruses, including:

- Tobacco Mosaic Virus (TMV) : The compound demonstrated an effective concentration (EC50) of approximately 58.7 μg/mL, indicating its potential as an antiviral agent against TMV .

- Herpes Simplex Virus (HSV-1) : In vitro assays revealed that derivatives of pyrazine compounds exhibited promising activity against HSV-1, suggesting that modifications to the pyrazine structure could enhance antiviral efficacy .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cell lines. The half-maximal cytotoxic concentration (CC50) was found to be significantly higher than the EC50 values for viral inhibition, indicating a favorable therapeutic index. This suggests that the compound can effectively inhibit viral replication while maintaining low toxicity to host cells .

The mechanism by which this compound exerts its antiviral effects appears to involve interference with viral replication processes. The presence of the trifluoromethyl group may enhance binding affinity to viral proteins or cellular receptors, facilitating inhibition of viral entry or replication .

Study 1: Antiviral Efficacy Against TMV

In a controlled laboratory setting, researchers tested the antiviral activity of this compound against TMV. The study revealed that at a concentration of 0.5 mg/mL, the compound reduced viral plaque formation significantly, demonstrating its potential as an effective antiviral agent in agricultural applications .

Study 2: Cytotoxicity Assessment

A comprehensive cytotoxicity assessment was conducted using HeLa and L929 cell lines. The results indicated that while the compound inhibited viral replication effectively, it exhibited minimal cytotoxic effects, with CC50 values exceeding 100 μM in both cell lines .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| EC50 against TMV | 58.7 μg/mL |

| CC50 in HeLa Cells | >100 μM |

| CC50 in L929 Cells | >100 μM |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-(trifluoromethyl)pyrazine-2-carboxylic acid?

- Methodology :

- Hydrolysis of methyl esters : A methyl ester precursor (e.g., methyl 2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)nicotinate) is hydrolyzed under basic conditions (2 N NaOH in methanol/THF) at room temperature, followed by neutralization (2 N HCl) and extraction to yield the carboxylic acid derivative .

- Decarboxylation/cyclization : Heating intermediates with trifluoromethyl substituents under controlled conditions (e.g., 16 hours in THF/MeOH) followed by purification via chromatography or recrystallization .

- Data :

| Precursor | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Methyl ester derivative | This compound | 24% | 182–185 |

Q. How is the compound characterized post-synthesis?

- Analytical Methods :

- NMR spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the trifluoromethyl group (δ ~110–120 ppm for F) and pyrazine ring protons (δ 8.5–9.5 ppm) .

- Mass spectrometry : LCMS (e.g., m/z 366 [M+H]) and HPLC retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) validate purity and molecular weight .

Advanced Research Questions

Q. What role does this compound play in catalytic oxidation systems?

- Mechanistic Insight :

- In the presence of vanadium complexes (e.g., BuNVO) and HO, the compound acts as a co-catalyst in alkane oxidation. The hydroxyl radical (HO•) generated via HO decomposition abstracts hydrogen from alkanes, forming alkyl radicals (R•) that react with O to yield hydroperoxides .

- Regioselectivity : Low selectivity in linear alkanes (e.g., hexane oxidation yields C1:C2:C3 = 1:6.8:6) due to radical chain propagation dynamics .

- Applications : Methane oxidation to methyl hydroperoxide (CHOOH) and acetic acid (with CO/CO) under mild aqueous conditions .

Q. How can enzymatic methods optimize the synthesis of pyrazine-carboxylic acid derivatives?

- Biocatalysis Approach :

- Amidases (e.g., from Bacillus smithii IITR6b2) catalyze solvent-free acyl transfer reactions to synthesize pyrazine-2-carboxylic acid hydrazide, minimizing byproducts.

- Optimization : Central Composite Design (CCD) in Response Surface Methodology (RSM) maximizes molar conversion (e.g., >90%) and product concentration in fed-batch biotransformation .

Q. What are the applications of this compound in targeted protein degradation?

- PROTAC® Development :

- The carboxylic acid group enables conjugation to E3 ligase ligands (e.g., VHL or CRBN), while the trifluoromethyl-pyrazine moiety enhances rigidity, improving ternary complex (target-PROTAC-E3 ligase) stability .

- Case Study : A derivative, 6-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)pyrazine-2-carboxylic acid, serves as a rigid linker in PROTACs, enhancing drug-like properties and degradation efficiency .

Data Contradictions and Resolution

Q. Why do synthetic yields vary significantly across reported methods?

- Key Factors :

- Reaction conditions : Hydrolysis of methyl esters under basic conditions (e.g., 85% yield ) vs. enzymatic routes (higher yields but substrate-specific ).

- Purification challenges : Low yields (24% ) may stem from losses during chromatography or recrystallization of polar carboxylic acids.

Methodological Best Practices

Q. How to mitigate byproduct formation during trifluoromethyl group introduction?

- Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。